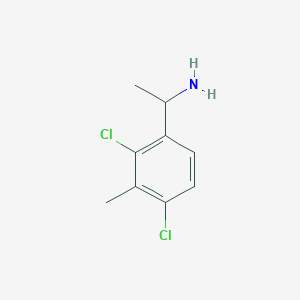
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes multiple benzoyl and phenyl groups attached to a triazole ring
Preparation Methods
The synthesis of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide typically involves multi-step synthetic routes. One common method involves the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding intermediate compounds that are subsequently converted into the desired triazole derivative through further reactions . The reaction conditions often include the use of solvents such as acetone and heating at specific temperatures to facilitate the formation of the triazole ring .
Chemical Reactions Analysis
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the triazole ring .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets such as enzymes and receptors . In medicine, triazole derivatives are known for their antifungal and antiviral properties, making them valuable in the development of new therapeutic agents . Additionally, in the industry, these compounds are used in the production of agrochemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anticancer effects. The phenyl and benzoyl groups also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
N-(1,4-dibenzoyl-5-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzamide can be compared to other triazole derivatives such as fluconazole, anastrozole, and voriconazole. These compounds share the triazole ring structure but differ in their specific substituents and biological activities. For example, fluconazole is a well-known antifungal agent, while anastrozole is used as an aromatase inhibitor in cancer treatment . The unique combination of benzoyl and phenyl groups in this compound distinguishes it from these other compounds and contributes to its specific biological properties .
Properties
Molecular Formula |
C29H22N4O3 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
N-(2,4-dibenzoyl-3-phenyl-3H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C29H22N4O3/c34-25(21-13-5-1-6-14-21)30-29-31-33(28(36)24-19-11-4-12-20-24)26(22-15-7-2-8-16-22)32(29)27(35)23-17-9-3-10-18-23/h1-20,26H,(H,30,31,34) |
InChI Key |
BYLLXMCWSKPEOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2N(C(=NN2C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)
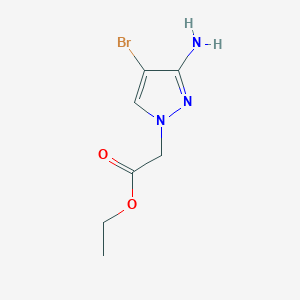


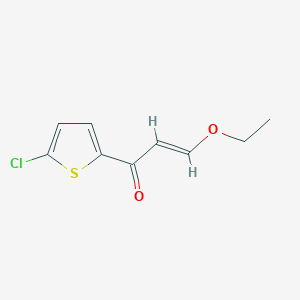
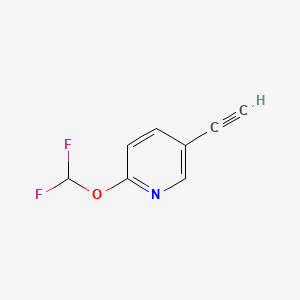
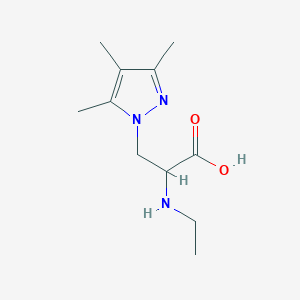
amine](/img/structure/B13490977.png)
